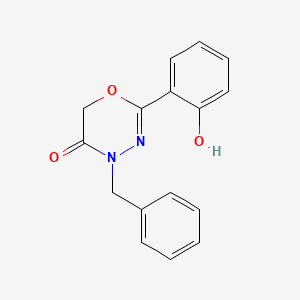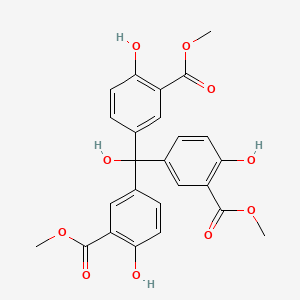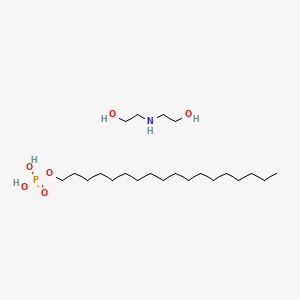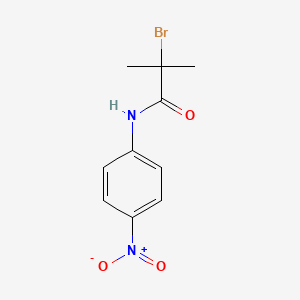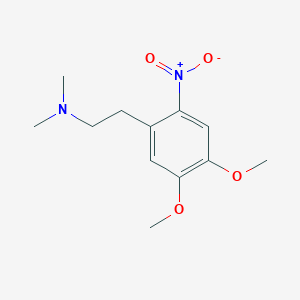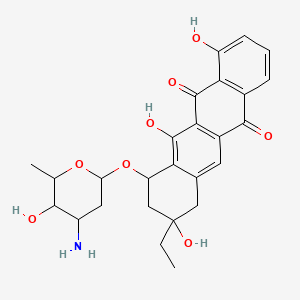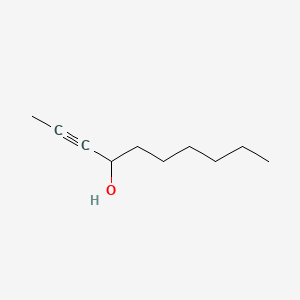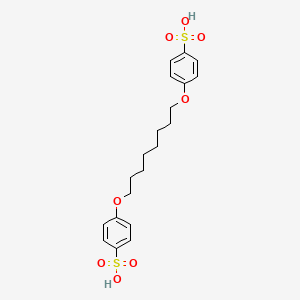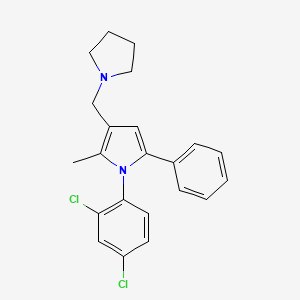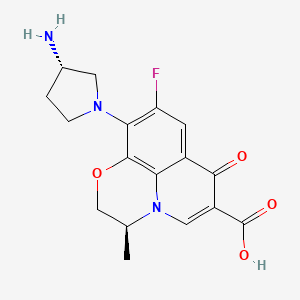
1-Cyclohexyl-3-((Z)-4-(cyclohexylmethyl)cyclohexyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-3-((Z)-4-(cyclohexylmethyl)cyclohexyl)urea is a complex organic compound characterized by its unique structure, which includes cyclohexyl groups and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-((Z)-4-(cyclohexylmethyl)cyclohexyl)urea typically involves the reaction of cyclohexyl isocyanate with a suitable amine. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclohexyl-3-((Z)-4-(cyclohexylmethyl)cyclohexyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the urea moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclohexyl ketones.
Reduction: Formation of cyclohexylamines.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-3-((Z)-4-(cyclohexylmethyl)cyclohexyl)urea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-3-((Z)-4-(cyclohexylmethyl)cyclohexyl)urea involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic processes or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Cyclohexyl-3-phenylurea
- 1-Cyclohexyl-1-methyl-3-(o-tolyl)urea
- 1-Cyclohexyl-3-(oxolan-2-ylmethyl)urea
Uniqueness
1-Cyclohexyl-3-((Z)-4-(cyclohexylmethyl)cyclohexyl)urea is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
102433-07-8 |
|---|---|
Molekularformel |
C20H36N2O |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
1-cyclohexyl-3-[4-(cyclohexylmethyl)cyclohexyl]urea |
InChI |
InChI=1S/C20H36N2O/c23-20(21-18-9-5-2-6-10-18)22-19-13-11-17(12-14-19)15-16-7-3-1-4-8-16/h16-19H,1-15H2,(H2,21,22,23) |
InChI-Schlüssel |
DAXYUNRTSAWCFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CC2CCC(CC2)NC(=O)NC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


